7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one
Description
Significance of Bridged Bicyclic Architectures in Organic Synthesis
Bridged bicyclic compounds are molecules in which two rings share three or more atoms, creating a rigid three-dimensional structure. acs.org This architectural feature distinguishes them from fused ring systems, where only two atoms are shared, and spiro compounds, which share a single atom. acs.org The inherent rigidity of bridged bicyclic frameworks limits conformational flexibility, which can significantly influence the molecule's chemical reactivity and stereochemistry. chemsrc.com
These structures are of profound importance in organic synthesis and medicinal chemistry for several reasons:
Structural Scaffolds: They serve as foundational skeletons for the synthesis of complex natural products and pharmaceuticals. acs.orgbldpharm.com Many biologically active molecules incorporate bridged ring systems, and their rigid nature can lead to highly selective interactions with biological targets. rsc.org
Stereochemical Control: The constrained geometry of bridged systems provides a predictable platform for directing chemical reactions, allowing for high levels of stereoselectivity. This is crucial in the synthesis of enantiomerically pure compounds, a vital aspect of drug development.
Access to Unique Chemical Space: The three-dimensional nature of these compounds allows chemists to explore unique molecular shapes that are often inaccessible with more flexible, linear, or simple cyclic molecules. This is advantageous in designing new therapeutic agents. ucl.ac.uk
The development of efficient synthetic strategies to construct these complex frameworks remains a significant challenge and an active area of research in organic chemistry. bldpharm.com
The 3-Oxabicyclo[3.3.1]nonane Core: Structural Features and Research Importance
The bicyclo[3.3.1]nonane skeleton is a classic model in conformational analysis. researchgate.net This framework, consisting of two fused six-membered rings, can exist in several conformations, most notably the double chair (chair-chair, CC) and boat-chair (BC) forms. rsc.org The introduction of a heteroatom, such as oxygen at the 3-position to form the 3-oxabicyclo[3.3.1]nonane core, influences the conformational preference. Empirical force field calculations have shown that for the parent 3-oxabicyclo[3.3.1]nonane, the chair-chair conformation is the most stable. researchgate.net
The research importance of the 3-oxabicyclo[3.3.1]nonane core is substantial:
Biologically Active Molecules: This heterocyclic system is a key structural feature in many natural products and medicinally relevant compounds. nih.govresearchgate.net Derivatives have been investigated for a range of biological activities, including their potential as anticancer agents and as inhibitors of enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1), a target for enhancing cancer chemotherapy. molaid.com
Synthetic Building Blocks: The 3-oxabicyclo[3.3.1]nonane skeleton is a versatile intermediate in organic synthesis. nih.gov Its functionalized derivatives can be prepared through various synthetic routes, including domino reactions and Prins-type cyclizations using precursors like monoterpenes. researchgate.net
The predictable stereochemistry and conformational behavior of this core make it an attractive scaffold for the design of new functional molecules. acs.orgresearchgate.net
Overview of 7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one within the Context of Bicyclic Ketone Chemistry
This compound is a specific derivative within this class of compounds, identified as a useful research chemical. google.com It integrates the 3-oxabicyclo[3.3.1]nonane core with two key functional groups: a ketone at the C9 bridge position and a benzoyl group at the C7 position. The stereochemistry of the benzoyl substituent has been specified as endo, indicating it is oriented towards the C9 bridge.
| Property | Value |
|---|---|
| CAS Number | 1952348-85-4 |
| Molecular Formula | C15H16O3 |
| Molecular Weight | 244.29 g/mol |
| Specified Stereoisomer | (7endo)-7-benzoyl-3-oxabicyclo[3.3.1]nonan-9-one |
A patent document describes a synthetic route where (7endo)-7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one is prepared from a reaction involving tetrahydropyran-4-one, indicating one possible pathway to this structural framework. The combination of the rigid bicyclic ether core with the electronically and sterically demanding benzoyl and ketone groups makes this compound a specific and potentially valuable substrate for further chemical and medicinal research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1952348-85-4 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
7-benzoyl-3-oxabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C15H16O3/c16-14(10-4-2-1-3-5-10)11-6-12-8-18-9-13(7-11)15(12)17/h1-5,11-13H,6-9H2 |
InChI Key |
WXDZTXFDBQIBQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2COCC1C2=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Conformational Analysis and Stereochemistry of 7 Benzoyl 3 Oxabicyclo 3.3.1 Nonan 9 One Systems
Theoretical Framework of Bicyclo[3.3.1]nonane Conformations
The bicyclo[3.3.1]nonane skeleton, which consists of two fused cyclohexane (B81311) rings, is a key model system for conformational analysis. vu.ltresearchgate.net Unlike simpler bicyclic systems, it can theoretically exist in three primary conformations: the twin-chair (CC), the boat-chair (BC), and the twin-boat (BB). nih.govrsc.org The conformational preference is dictated by a delicate balance of steric and electronic interactions, which can be significantly altered by substitution patterns on the rings. vu.lt
Twin-Chair (CC) Conformation
The twin-chair (CC) conformation, which possesses C₂ᵥ symmetry, is generally the most stable and lowest energy conformation for the unsubstituted bicyclo[3.3.1]nonane. vu.ltnih.govrsc.org In an idealized structure with standard tetrahedral angles, this conformation would lead to a C(3)-C(7) separation of approximately 2.52 Å, resulting in a physically impossible H···H separation of about 0.75 Å between the endo-hydrogens at these positions. iucr.org To alleviate this severe transannular steric strain, the two cyclohexane rings flatten, increasing the C(3)-C(7) distance to around 3.1 Å. iucr.orgiucr.org This flattening is a characteristic feature of the twin-chair conformer. iucr.org Despite this distortion, the CC form is preferred for the parent hydrocarbon and many of its simple derivatives. nih.govpsu.edu
Boat-Chair (BC) Conformation
The boat-chair (BC) conformation, with Cₛ symmetry, represents a higher energy state compared to the twin-chair form. nih.govrsc.org In this arrangement, one of the six-membered rings adopts a boat conformation while the other remains in a chair form. The energy difference between the CC and BC conformers in the parent bicyclo[3.3.1]nonane is significant enough that the BC form is not present in detectable amounts under normal conditions. nih.govrsc.org However, the introduction of bulky substituents, particularly at the 3- or 7-positions, can destabilize the CC conformation and favor the BC form to reduce steric interactions. vu.lt For instance, substitution at the 3a- or 7a-position can compel the substituted ring to adopt a boat conformation to minimize spatial conflict between the two rings. vu.lt The presence of heteroatoms with lone pairs can also influence the equilibrium, sometimes making the BC conformer the predominant form. rsc.org
Twisted Twin-Boat (BB) Conformation
The twin-boat (BB) conformation, which can exist as a C₂-symmetric twisted form, is the highest in energy among the three primary conformers. nih.govrsc.org Significant destabilizing steric factors are present in the BB conformer, which generally rules out its existence in any detectable amount for most bicyclo[3.3.1]nonane derivatives. nih.govrsc.org While it has been a subject of theoretical investigation and invoked to explain certain reaction pathways, experimental evidence for its stable existence is limited. psu.edu However, one study reported that a heavily substituted derivative, exo-2,exo-6-dihydroxy-2,3,3,6,7,7-hexamethylbicyclo[3.3.1]nonane, exists in a flattened twin twist-boat conformation in the solid state. psu.edursc.org
| Conformation | Symmetry | Relative Energy | Key Structural Features |
|---|---|---|---|
| Twin-Chair (CC) | C₂ᵥ | Lowest | Both rings are in flattened chair forms; C(3)-C(7) distance is ~3.1 Å to relieve steric strain. nih.goviucr.orgiucr.org |
| Boat-Chair (BC) | Cₛ | Intermediate | One ring is in a boat form, the other in a chair form; populated in certain substituted or heteroatomic systems. vu.ltnih.govrsc.org |
| Twisted Twin-Boat (BB) | C₂ | Highest | Both rings are in boat forms; generally considered too high in energy to be significantly populated. nih.govrsc.orgpsu.edu |
Conformational Preferences in 3-Oxabicyclo[3.3.1]nonanes
The introduction of an oxygen heteroatom at the C-3 position and a carbonyl group at the C-9 bridge significantly influences the conformational landscape of the bicyclo[3.3.1]nonane skeleton. These modifications alter bond lengths, bond angles, and non-bonded interactions, thereby shifting the energetic balance between the possible conformers.
Influence of the Oxygen Heteroatom on Ring Conformation
The replacement of a methylene (B1212753) group with an oxygen atom at the C-3 position modifies the geometry of one of the six-membered rings. Empirical force field calculations performed on 3-oxabicyclo[3.3.1]nonane indicate that the twin-chair (CC) conformation remains the most stable form. researchgate.netscispace.com The substitution of a methylene unit with an ether oxygen primarily affects the degree of flattening in the various conformers. researchgate.netscispace.com In the CC conformer of 3-oxabicyclo[3.3.1]nonane, this flattening is relatively small compared to the parent carbocyclic system. researchgate.netscispace.com
Impact of the Ketone Functionality at C-9 on Conformational Dynamics
The introduction of a ketone at the C-9 position has a pronounced effect on the conformational dynamics. For bicyclo[3.3.1]nonan-9-one, the parent system for the title compound, the energy difference between the twin-chair (CC) and boat-chair (BC) conformations is reduced compared to the unsubstituted hydrocarbon. nih.govrsc.org Theoretical calculations using ab initio and density functional theory methods estimate the free energy difference (ΔG) between the CC and BC forms of bicyclo[3.3.1]nonan-9-one to be approximately 1 kcal/mol, with an inversion barrier of about 6 kcal/mol. researchgate.net
This smaller energy gap means that the equilibrium between the CC and BC conformers is less inclined toward the CC form. nih.govrsc.org Experimental investigations using lanthanide-induced NMR shifts determined a 0.9–2.4% population of the BC conformer at -165 °C for bicyclo[3.3.1]nonan-9-one. nih.govrsc.org This indicates that while the twin-chair remains the major isomer, the boat-chair conformation exists in a dynamic equilibrium and is significantly more populated than in the parent bicyclo[3.3.1]nonane. nih.govresearchgate.net This dynamic behavior is a critical feature of 9-keto substituted systems.
| Parameter | Value (kcal/mol) | Description |
|---|---|---|
| ΔG (CC vs. BC) | ~1 | Calculated free energy difference between the twin-chair and boat-chair conformations. researchgate.net |
| ΔG‡ (Inversion Barrier) | ~6 | Calculated energy barrier for the inversion between the CC and BC conformers. researchgate.net |
Steric and Electronic Effects of the 7-Benzoyl Substituent on Conformation
The bicyclo[3.3.1]nonane framework can exist in several conformations, most notably the twin-chair (CC), boat-chair (BC), and twin-boat (BB) forms. For the unsubstituted system and many of its derivatives, the twin-chair conformation is generally the most stable. However, the introduction of heteroatoms and bulky substituents can shift this energetic balance.
In the case of the 3-oxabicyclo[3.3.1]nonane system, empirical force field calculations suggest that the chair-chair (CC) conformation is the most stable. researchgate.net The replacement of a methylene unit with an oxygen atom tends to cause a slight flattening of that ring compared to the carbocyclic analogue. researchgate.net
The introduction of a benzoyl group at the C7 position is expected to have significant steric and electronic consequences:
Steric Effects : The benzoyl group is sterically demanding. To minimize unfavorable non-bonded interactions, particularly 1,3-diaxial interactions, the substituent would strongly prefer to occupy an equatorial position on the cyclohexane ring. An axial orientation would introduce severe steric strain with the axial protons at C1 and C5, destabilizing the chair conformation of that ring and potentially favoring a boat-chair (BC) conformer where such interactions are relieved. However, in most 3,7-diheterabicyclo[3.3.1]nonan-9-ones, the chair-chair conformation remains preferred. researchgate.net
Electronic Effects : The benzoyl group is electron-withdrawing due to the carbonyl moiety. While electronic effects are generally less dominant than steric hindrance in determining the conformation of saturated bicyclic systems, they can influence bond lengths, bond angles, and the reactivity of the molecule. The inductive withdrawal of electron density could subtly alter the geometry of the cyclohexane ring, but it is unlikely to be the primary driver of conformational preference compared to the large steric bulk of the group.
Therefore, it is predicted that 7-benzoyl-3-oxabicyclo[3.3.1]nonan-9-one will predominantly adopt a twin-chair conformation, with the 7-benzoyl substituent occupying an equatorial position to minimize steric strain.
Experimental Methods for Conformational and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For bicyclo[3.3.1]nonane systems, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, HMBC, and NOESY, provide critical data for conformational assignment. nih.gov
In the context of this compound, the key parameters for distinguishing between chair-chair and boat-chair conformations would be the proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations.
Coupling Constants : The magnitude of the vicinal coupling constants between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. In a rigid chair conformation, distinct coupling constants are observed for axial-axial, axial-equatorial, and equatorial-equatorial protons. For instance, a large coupling constant (typically 10-13 Hz) between the C7 proton and the adjacent C6/C8 axial protons would strongly indicate a chair conformation for that ring.
NOESY : Two-dimensional NOESY experiments detect protons that are close in space, regardless of whether they are bonded. In a twin-chair conformation, characteristic through-space interactions, such as those between axial protons on the same side of the ring system (e.g., C7-Hₐₓ and C1-H), would be expected. The absence of these correlations and the appearance of others might suggest a boat-chair or other twisted conformation. nih.gov
Studies on analogous compounds, such as 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones, have successfully used ¹H NMR to confirm a double chair conformation in solution. researchgate.net
Table 1: Expected ¹H NMR Signatures for Conformational Analysis
| Interaction Type | Conformation | Expected ³JHH (Hz) | Expected NOE Correlation |
|---|---|---|---|
| Axial-Axial | Chair | ~10-13 | Strong |
| Axial-Equatorial | Chair | ~2-5 | Weak/Absent |
| Equatorial-Equatorial | Chair | ~2-5 | Weak/Absent |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction provides unambiguous proof of molecular structure and conformation in the solid state. This technique determines the precise spatial arrangement of atoms in a crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.
For many related bicyclo[3.3.1]nonane derivatives, X-ray analysis has been crucial in confirming the dominant conformation. For example, the crystal structure of a 3-oxa-7-azabicyclo[3.3.1]nonan-9-one derivative confirmed a chair-chair conformation in the solid state. researchgate.net Similarly, derivatives of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol were also found to adopt a chair-chair form in the solid phase. nih.gov
However, it is important to note that conformations can be influenced by crystal packing forces. In some cases, a molecule may adopt a different conformation in the solid state than the one it prefers in solution. For instance, an X-ray diffraction analysis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed a chair-boat conformer, demonstrating that both forms are accessible within this family of compounds. nih.gov An X-ray crystallographic study of this compound would be the definitive method to establish its solid-state structure.
Computational Chemistry in Conformational Studies
Computational methods are invaluable for investigating the geometries, relative energies, and energy barriers between different conformers, providing insights that complement experimental data.
Molecular Mechanics and Empirical Force Field Calculations
Molecular mechanics methods use classical physics and empirically derived parameters (a "force field") to calculate the potential energy of a molecule as a function of its geometry. These calculations are computationally inexpensive and are well-suited for exploring the conformational landscape of flexible molecules.
Force field calculations performed on the parent 3-oxabicyclo[3.3.1]nonane system have shown the twin-chair (CC) conformer to be the most stable, with the boat-chair (BC) conformer being higher in energy. researchgate.net Similar calculations could be applied to this compound to rapidly assess the relative energies of various conformers (e.g., twin-chair vs. boat-chair) and rotational isomers of the benzoyl group.
Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) is a quantum mechanical method that offers a higher level of accuracy than molecular mechanics for determining molecular structures and energies. DFT calculations are routinely used to optimize molecular geometries, calculate relative conformational energies, and predict spectroscopic properties like NMR chemical shifts. nih.gov
For the parent bicyclo[3.3.1]nonan-9-one, DFT calculations have been used to investigate the energy difference between the twin-chair and boat-chair conformations, finding only a small energy gap of about 1 kcal/mol between them. researchgate.net This suggests that both conformations are relatively close in energy and that substituents can easily influence the equilibrium.
A DFT study of this compound would involve:
Geometry Optimization : Starting from various initial structures (CC, BC, etc.), the calculations would find the lowest energy geometry for each conformer.
Energy Calculation : Single-point energy calculations on the optimized geometries would provide an accurate estimate of their relative stabilities.
Transition State Search : To understand the dynamics of conformational change, DFT can be used to locate the transition state structure for the interconversion between conformers (e.g., CC to BC), thereby determining the energy barrier for this process.
Such calculations would provide a detailed picture of the energy landscape and predict the dominant conformation of the molecule with high confidence.
Table 2: Hierarchy of Computational Methods for Conformational Analysis
| Method | Computational Cost | Accuracy | Primary Application |
|---|---|---|---|
| Molecular Mechanics | Low | Moderate | Rapid conformational searching, initial screening |
Reactivity and Reaction Mechanisms of Bicyclic Ketones, with Specific Focus on the 3 Oxabicyclo 3.3.1 Nonan 9 One Scaffold
General Reactivity Trends of Cyclic and Bicyclic Ketones
The reactivity of a ketone is fundamentally determined by the electrophilicity of the carbonyl carbon and the accessibility of the carbonyl group to nucleophiles. In cyclic and, even more so, in bicyclic systems, these inherent properties are significantly modulated by the constraints of the ring structure.
The geometry of a bicyclic system like bicyclo[3.3.1]nonane is inherently rigid. This rigidity can influence the hybridization of the carbonyl carbon and the bond angles of the surrounding atoms, thereby affecting the energy of both the ground state and the transition states of reactions. The bicyclo[3.3.1]nonane framework typically exists in a twin-chair conformation, although chair-boat conformations can also be populated. rsc.orgresearchgate.net The presence of a heteroatom, as in the 3-oxabicyclo[3.3.1]nonane scaffold, can further influence the preferred conformation and, consequently, the reactivity.
Many reactions of ketones can proceed under either kinetic or thermodynamic control, leading to different product distributions depending on the reaction conditions. nih.govacs.org
Kinetic Control: At lower temperatures, with strong, non-equilibrating reagents, the reaction is often under kinetic control, meaning the major product is the one that is formed the fastest. This is typically the product that arises from the lowest energy transition state. In the context of bicyclic ketones, the kinetically favored pathway is often the one that involves the least steric hindrance for the approaching nucleophile. acs.org
Thermodynamic Control: At higher temperatures, or with reagents that allow for equilibration, the reaction is under thermodynamic control. The major product is the most stable one, regardless of the energy of the transition state leading to it. For bicyclic systems, the thermodynamic product is the one that minimizes steric strain and other unfavorable interactions in the final structure.
The interplay between kinetic and thermodynamic control is crucial in understanding the stereoselectivity of reactions involving bicyclic ketones. For instance, in Robinson annulation reactions leading to bicyclo[3.3.1]nonane systems, the stereochemistry at the bridgehead positions can be influenced by whether the reaction is under kinetic or thermodynamic control. acs.orgwisc.edu
Transformations Involving the Ketone Functionality at C-9
The C-9 ketone of the 7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one is the focal point for a variety of chemical transformations. The presence of the benzoyl group at C-7 and the oxygen atom at the 3-position can be expected to influence the reactivity of this carbonyl group through both steric and electronic effects.
Nucleophilic addition is a fundamental reaction of ketones. The rigid bicyclo[3.3.1]nonane framework imposes significant steric constraints on the approach of nucleophiles to the C-9 carbonyl. The two faces of the carbonyl plane are diastereotopic, and the approach of a nucleophile from one face may be more hindered than the other. The presence of a bulky substituent at C-7, such as the benzoyl group, would further exacerbate this steric hindrance, potentially leading to high diastereoselectivity in nucleophilic addition reactions.
The stereochemical outcome of nucleophilic additions to substituted bicyclo[3.3.1]nonan-9-ones is often dictated by the steric bulk of the nucleophile and the substituents on the bicyclic ring. For instance, the reduction of bicyclo[3.3.1]nonane-2,9-dione with complex hydrides shows high diastereoselectivity at each carbonyl group, indicating a strong facial bias for nucleophilic attack. rsc.org
Table 1: Factors Influencing Nucleophilic Addition to the C-9 Carbonyl
| Factor | Influence on Reactivity | Expected Outcome for this compound |
| Bicyclic Framework | Rigid structure creates steric hindrance and facial bias. | High diastereoselectivity in addition reactions. |
| C-7 Benzoyl Group | Bulky substituent increases steric hindrance on one face of the carbonyl. | Preferential attack of the nucleophile from the less hindered face. |
| 3-Oxa Group | The ether oxygen can influence the electronic nature of the ring and may participate in chelation with certain reagents. | Potential for altered reactivity and selectivity compared to the carbocyclic analogue. |
The C-9 ketone of this compound has enolizable protons at the adjacent C-8 and C-1 positions, making it a potential substrate for aldol (B89426) condensation reactions.
Intermolecular Aldol Condensation: In the presence of a base and another carbonyl compound, an intermolecular aldol reaction could occur. However, the steric hindrance around the C-9 ketone would likely make this reaction less favorable compared to reactions with less hindered ketones.
Intramolecular Aldol Condensation: If the molecule contains another carbonyl group at a suitable position, an intramolecular aldol condensation could lead to the formation of a new ring. The feasibility of such a reaction would depend on the length and flexibility of the tether connecting the two carbonyl groups. The rigid bicyclo[3.3.1]nonane skeleton would impose strict geometric constraints on the transition state for cyclization. Intramolecular aldol condensations are a powerful tool for the construction of complex polycyclic systems, and have been utilized in the synthesis of various natural products containing the bicyclo[3.3.1]nonane core. rsc.orgresearchgate.net
The presence of the ether oxygen at the 3-position in the 3-oxabicyclo[3.3.1]nonane scaffold introduces the possibility of transannular interactions and the formation of cyclic hemiacetals. While direct hemiacetal formation between the C-9 ketone and the C-3 oxygen is not possible due to their separation, the presence of a hydroxyl group elsewhere in the molecule could lead to the formation of an intramolecular hemiacetal with the C-9 carbonyl.
Cyclic hemiacetals are often more stable than their acyclic counterparts, especially when they form five- or six-membered rings. wikipedia.orglibretexts.org The equilibrium between the open-chain hydroxy ketone and the cyclic hemiacetal is influenced by thermodynamic factors, including the stability of the resulting ring system. In the case of bicyclic systems, the formation of an additional ring through hemiacetalization would lead to a more complex polycyclic structure, and the stability of this structure would determine the position of the equilibrium. The formation of a hemiacetal from a ketone is also referred to as a hemiketal. wikipedia.org
In related 9-oxabicyclo[3.3.1]nonane systems, the formation of a hemiacetal has been observed, with X-ray crystallography confirming a twin-chair conformation for the resulting structure. This indicates that under appropriate conditions, the C-9 carbonyl of the 3-oxabicyclo[3.3.1]nonane scaffold can participate in such equilibrium processes.
Deoxygenative Cross-Coupling Strategies
Deoxygenative cross-coupling reactions are powerful methods for forming carbon-carbon bonds directly from carbonyl compounds, offering an alternative to traditional methods that often require pre-functionalization. These strategies typically involve the conversion of the carbonyl C=O bond into a C-C single or double bond. However, the application of such strategies to ketones embedded within a bicyclo[3.3.1]nonane framework, and specifically to this compound, is not well-documented in peer-reviewed literature.
The inherent strain and steric hindrance of the bicyclic system can pose significant challenges for catalysts and reagents commonly employed in these transformations. Conceptually, a deoxygenative coupling of the 9-oxo group would involve activation of the C-O bond, a process that is often difficult for unstrained ketones and could be further complicated by the rigid geometry of the bicyclic scaffold. Future research may explore the viability of modern catalytic systems, such as those based on nickel or palladium, which have shown success in cleaving strong C-O bonds in other contexts, to functionalize the C9 position of this scaffold.
Carbonyl–Olefin Metathesis Reactions
Carbonyl-olefin metathesis is a transformative reaction that formally exchanges the fragments of a carbonyl group and an olefin, creating a new carbon-carbon double bond. wikipedia.org This reaction can be promoted through various means, including photochemical activation, metal alkylidene catalysts, or Lewis acids. wikipedia.orgnih.gov
The primary pathways for this transformation include:
Photochemical [2+2] Cycloaddition: Known as the Paternò-Büchi reaction, this involves the formation of an oxetane (B1205548) intermediate upon UV irradiation, which can then fragment under thermal or acidic conditions to yield the metathesis products. wikipedia.orgnih.gov
Lewis Acid Catalysis: Lewis acids like FeCl₃ can activate the carbonyl group towards a [2+2] cycloaddition with an olefin, forming an oxetane intermediate that subsequently undergoes a retro-[2+2] cycloaddition. chemrxiv.orgmdpi.com
Organocatalysis: Hydrazine-based catalysts can engage in a [3+2]-cycloaddition paradigm with carbonyls and olefins to facilitate the metathesis. nih.gov
Despite the synthetic power of this methodology, its application to the 3-oxabicyclo[3.3.1]nonan-9-one scaffold has not been reported. The steric congestion around the C9-carbonyl, nestled within the bicyclic framework, would likely hinder the approach of an olefin and the formation of the required four-membered oxetane intermediate. Ring-closing carbonyl-olefin metathesis (RCCOM) has been used to form bicyclic frameworks, but examples typically involve flexible acyclic precursors rather than reactions on a pre-existing rigid bicyclic ketone. mdpi.com
Reactivity of the Bicyclic Scaffold
The rigid, chair-chair or chair-boat conformational nature of the bicyclo[3.3.1]nonane skeleton imparts unique reactivity, often leading to transannular reactions and skeletal rearrangements that are not observed in simpler cyclic or acyclic systems.
Skeletal Rearrangement Reactions of Bicyclo[3.3.1]nonanes
The bicyclo[3.3.1]nonane framework is prone to various skeletal rearrangements, often driven by the relief of steric strain or the formation of more stable carbocyclic systems, such as adamantane (B196018) derivatives.
One notable example is the Beckmann rearrangement of 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids. Studies have shown that both syn- and anti-oximes of this scaffold undergo rearrangement in trifluoroacetic acid to yield the corresponding lactams, expanding the ring system to a 10-membered azabicyclo[3.3.2]decane skeleton. core.ac.ukuniv.kiev.ua The reaction proceeds smoothly, indicating that the bicyclic structure can accommodate the necessary conformational changes for the rearrangement to occur. core.ac.uk
Another significant rearrangement is the acid-catalyzed transannular cyclization to form the highly stable adamantane core. For example, 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one can be converted into various substituted adamantanones using electrophiles like trifluoromethanesulfonic acid. acs.org This transformation proceeds via the formation of an adamantyl cation, which can be trapped by a range of nucleophiles. acs.org This highlights a key reactivity pathway where the proximity of the C3 and C7 positions facilitates bond formation across the rings.
The table below summarizes key rearrangement reactions reported for the bicyclo[3.3.1]nonane scaffold.
| Starting Material | Reagents/Conditions | Product Type | Ref |
| 9-Oximinobicyclo[3.3.1]nonane-3-carboxylic acid | Trifluoroacetic acid, heat | 10-Oxo-9-azabicyclo[3.3.2]decane-3-carboxylic acid (Lactam) | core.ac.uk, univ.kiev.ua |
| 1,5-Dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one | Trifluoromethanesulfonic acid | Substituted Adamantanone | acs.org |
| Epoxyketones derived from phenols | Thiophenol, Cs₂CO₃ | Bicyclo[3.3.1]non-3-en-2-one | nih.gov |
Radical Reactions and Their Role in Bicyclic Systems
Radical reactions play a crucial role in the functionalization and transformation of the bicyclo[3.3.1]nonane system. The rigid framework allows for predictable intramolecular reactions, particularly transannular cyclizations.
A prominent example is the radical-induced cyclization of 3,7-dimethylenebicyclo[3.3.1]nonane. researchgate.netresearchgate.net Reaction with radical agents such as polyfluoroalkyl iodides or carbon tetrachloride leads to the formation of noradamantane or adamantane derivatives. researchgate.net This process involves the initial addition of a radical to one of the exocyclic double bonds, followed by an intramolecular cyclization where the newly formed radical attacks the second double bond across the ring system. researchgate.net Computational studies suggest that the formation of the noradamantane product is under kinetic control. researchgate.net
Furthermore, radical cyclization strategies have been employed to construct the bicyclo[3.3.1]nonane skeleton itself. Sequential intermolecular and intramolecular radical Michael additions have been used to create functionalized chiral bicyclo[3.3.1]nonanes from acyclic precursors. rsc.orgresearchgate.net These methods underscore the utility of radical chemistry in both forming and modifying this important bicyclic scaffold.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of these transformations is key to controlling their outcomes and exploiting their synthetic potential. This often involves the identification and characterization of fleeting reaction intermediates.
Identification and Characterization of Reaction Intermediates
Mechanistic studies of the reactions involving the bicyclo[3.3.1]nonane scaffold have elucidated several key intermediates that govern the observed reactivity.
In carbonyl-olefin metathesis , the reaction is widely accepted to proceed through a four-membered oxetane intermediate. nih.govmdpi.com Although not observed for the this compound system, the stability and fragmentation pattern of this intermediate would be critical to any potential metathesis pathway.
The skeletal rearrangement of bicyclo[3.3.1]nonanes to adamantanones under acidic conditions proceeds via a tertiary adamantyl cation . acs.org The stability of this bridgehead carbocation is a driving force for the reaction, and its existence is supported by the variety of nucleophiles that can be used to trap it, leading to diverse functionalization. acs.org In the Beckmann rearrangement, the key intermediate is a nitrilium ion , formed after the departure of the hydroxyl group from the protonated oxime.
In radical transannular cyclizations , the reaction pathway is dictated by the formation of specific radical intermediates . For instance, the reaction of 3,7-dimethylenebicyclo[3.3.1]nonane with a radical initiator (R•) first generates a primary radical adduct, which then cyclizes to form a more stable tertiary bridgehead radical in the newly formed noradamantane system before being quenched. researchgate.net The regioselectivity and stereoselectivity of these reactions are controlled by the stability and conformational accessibility of these radical intermediates.
The table below summarizes key transformations and their characteristic intermediates.
| Transformation | Key Intermediate(s) | Role of Intermediate |
| Carbonyl-Olefin Metathesis | Oxetane | Product of [2+2] cycloaddition; fragments to yield metathesis products. |
| Acid-Catalyzed Adamantane Formation | Adamantyl Cation | Stable tertiary carbocation; drives the rearrangement and can be trapped by nucleophiles. |
| Beckmann Rearrangement | Nitrilium Ion | Undergoes nucleophilic attack by water to form the lactam product. |
| Radical Transannular Cyclization | Bicyclic Radical Adduct, Bridgehead Radical | Initial adduct undergoes intramolecular cyclization; stable bridgehead radical determines final product structure. |
Studies on Regioselectivity and Stereoselectivity in Reactions
The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules, and the 3-oxabicyclo[3.3.1]nonane framework is no exception. Research has focused on directing the outcomes of reactions to yield specific isomers, which is crucial for applications in medicinal chemistry and materials science.
Highly stereoselective methods have been developed for synthesizing functionalized derivatives of the related 3-oxabicyclo[3.3.1]nonan-2-one. One prominent example is an organocatalytic domino Michael-hemiacetalization-Michael reaction. This method can generate molecules with four contiguous stereogenic centers, including a tetrasubstituted one, with exceptional control over the spatial arrangement of atoms. nih.govnih.gov The reactions proceed with excellent diastereoselectivities and high enantioselectivities, demonstrating a sophisticated level of stereocontrol. nih.govresearchgate.net
For instance, the reaction between (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals, catalyzed by modularly designed organocatalysts, yields the bicyclic products in good yields and with high stereochemical purity. nih.govresearchgate.net
Table 1: Stereoselectivity in the Organocatalytic Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-one Derivatives researchgate.net
| Entry | Aryl Group (Ar¹) | Aryl Group (Ar²) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| 1 | C₆H₅ | C₆H₅ | 84 | >99:1 | 96 |
| 2 | 4-MeC₆H₄ | C₆H₅ | 82 | >99:1 | 94 |
| 3 | 4-FC₆H₄ | C₆H₅ | 75 | >99:1 | 95 |
| 4 | 4-ClC₆H₄ | C₆H₅ | 78 | >99:1 | 96 |
| 5 | C₆H₅ | 4-MeC₆H₄ | 81 | >99:1 | 95 |
Regioselectivity in the formation of the bicyclo[3.3.1]nonane skeleton itself can also be controlled. For example, the cyclization of 4-cycloocten-1-ol mediated by mercury(II) acetate (B1210297) can lead to two different bicyclic products: 9-oxabicyclo[3.3.1]nonane and 9-oxabicyclo[4.2.1]nonane. beilstein-journals.org The exclusive formation of the [3.3.1] isomer is achieved in the absence of sodium acetate, showcasing how reaction conditions can dictate the regiochemical outcome of the ring-closing reaction. beilstein-journals.org
Furthermore, in the construction of the bicyclo[3.3.1]nonenone framework via successive Michael additions, the choice of a one-pot versus a two-step operation can influence the formation of different annulation products, highlighting another facet of regiocontrol. rsc.org
Catalytic Mechanisms in Bicyclic Ketone Synthesis and Transformations
The mechanisms underpinning the synthesis and transformation of the 3-oxabicyclo[3.3.1]nonane scaffold are often rooted in sophisticated catalytic cycles. Organocatalysis, in particular, has emerged as a powerful strategy for the asymmetric synthesis of these complex structures.
A well-studied mechanism is the domino Michael-hemiacetalization-Michael reaction used to produce 3-oxabicyclo[3.3.1]nonan-2-ones. nih.govresearchgate.net This cascade is uniquely catalyzed by Modularly Designed Organocatalysts (MDOs), which are self-assembled in the reaction medium from components like cinchona alkaloid derivatives and amino acids. nih.govnih.gov The success of this reaction is critically dependent on the MDOs. The process involves a sequence of reactions where the catalyst orchestrates the formation of multiple carbon-carbon and carbon-oxygen bonds in a single, highly controlled operation, leading to the rapid assembly of the complex bicyclic core. nih.gov
Lewis acid catalysis also plays a role in forming this bicyclic system. The (3,5)-oxonium-ene reaction, a type of ene reaction involving an oxonium ion, can be used to synthesize the oxabicyclo[3.3.1]nonane skeleton. This reaction has been effectively catalyzed by Lewis acids such as boron trifluoride etherate and indium(III) chloride. acs.org For example, the reaction of trans-p-menth-6-ene-2,8-diol with benzaldehyde (B42025) in the presence of boron trifluoride etherate yields a substituted bicyclo[3.3.1]nonan-7-one. acs.org
Phosphine-catalyzed domino reactions represent another catalytic approach, providing access to the related 2-oxabicyclo[3.3.1]nonane framework. acs.org These reactions proceed through different mechanistic pathways, such as a β′-addition/[4 + 4] cycloaddition domino sequence, where the allenoate substrate acts as a 1,4-dipole. acs.org
Table 2: Catalytic Systems for the Synthesis of Oxabicyclo[3.3.1]nonane Scaffolds
| Catalytic System | Reaction Type | Substrates | Resulting Scaffold | Reference |
|---|---|---|---|---|
| Modularly Designed Organocatalysts (MDOs) | Domino Michael-hemiacetalization-Michael | (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals | 3-Oxabicyclo[3.3.1]nonan-2-one | nih.govresearchgate.net |
| Boron Trifluoride Etherate (BF₃·OEt₂) | (3,5)-Oxonium-ene Reaction | trans-p-menth-6-ene-2,8-diol and Aldehydes | 3-Oxabicyclo[3.3.1]nonan-7-one | acs.org |
| Indium(III) Chloride (InCl₃) | (3,5)-Oxonium-ene Reaction | R-(+)-limonene and Aldehydes | 3-Oxabicyclo[3.3.1]nonene | researchgate.net |
| Montmorillonite (B579905) K10 | Prins-type cyclization | Limonene (B3431351) and Aromatic Aldehydes | 3-Oxabicyclo[3.3.1]nonane | researchgate.net |
These catalytic strategies underscore the diverse mechanistic pathways available for constructing and modifying the 3-oxabicyclo[3.3.1]nonane ring system with high levels of control.
Advanced Applications and Future Research Directions for 3 Oxabicyclo 3.3.1 Nonan 9 One Scaffolds
The 3-Oxabicyclo[3.3.1]nonane Framework in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules that can be screened for biological activity. The goal of DOS is to efficiently synthesize a wide range of molecular skeletons, rather than focusing on a single target molecule. The 3-oxabicyclo[3.3.1]nonane scaffold is well-suited for DOS due to its conformational rigidity and multiple points for functionalization.
Researchers have utilized the 3-oxabicyclo[3.3.1]nonane framework to generate libraries of compounds with high scaffold diversity. cam.ac.uk These libraries often feature variations in the substituents on the bicyclic core, as well as modifications to the ring system itself. By employing different synthetic strategies, such as multicomponent reactions and cascade reactions, chemists can rapidly generate a large number of unique structures from simple starting materials. beilstein-journals.org For instance, a common approach involves the reaction of a cyclohexanone derivative with an α,β-unsaturated aldehyde or ketone to form the bicyclic core. rsc.org
The application of DOS to the 3-oxabicyclo[3.3.1]nonane scaffold has led to the discovery of novel bioactive compounds. For example, libraries based on this framework have been screened for their potential as enzyme inhibitors and receptor modulators. researchgate.net The three-dimensional nature of the scaffold allows for precise spatial arrangement of functional groups, which can lead to high-affinity interactions with biological targets. cam.ac.uk
Design of Molecular Libraries Based on Bicyclic Ketone Scaffolds
The design of molecular libraries based on bicyclic ketone scaffolds, including the 3-oxabicyclo[3.3.1]nonan-9-one framework, is a key aspect of modern drug discovery. bham.ac.uk These libraries are designed to explore a wide range of chemical space and to identify compounds with desirable pharmacological properties. cam.ac.uk A key consideration in library design is the choice of building blocks and the synthetic routes used to assemble the final molecules. mdpi.com
One approach to designing molecular libraries is to use computational methods to predict the properties of virtual compounds. bham.ac.uk This allows chemists to prioritize the synthesis of molecules that are most likely to be active. In silico screening can also be used to assess the diversity of a library and to ensure that it covers a broad region of chemical space. bham.ac.uk
Carbohydrate-derived bicyclic scaffolds have also been used to generate combinatorial libraries. nih.govresearchgate.net These scaffolds offer a high degree of stereochemical diversity and can be readily functionalized at multiple positions. Libraries based on these scaffolds have been screened for a variety of biological activities, including anticancer and antiviral properties. nih.gov
| Scaffold Type | Key Features | Representative Applications |
| 3-Oxabicyclo[3.3.1]nonane | Rigid, three-dimensional structure with multiple functionalization points. | Enzyme inhibitors, receptor modulators. researchgate.net |
| Carbohydrate-Derived Bicyclic Scaffolds | High stereochemical diversity, readily functionalized. | Anticancer and antiviral agents. nih.gov |
| Nitrogen-Containing Bicyclic Scaffolds | Can mimic peptide structures, potential for improved pharmacokinetic properties. | Peptidomimetics, CNS-active agents. bham.ac.uk |
Utility as Intermediates for Complex Molecular Architectures
The 3-oxabicyclo[3.3.1]nonan-9-one framework and related bicyclic ketones are valuable intermediates in the synthesis of complex molecular architectures, including natural products. rsc.orgmdpi.comlmu.edu The rigid bicyclic core can be used to control the stereochemistry of subsequent reactions, allowing for the synthesis of enantiomerically pure products. nih.govresearchgate.net
One notable application of these intermediates is in the synthesis of polycyclic aromatic systems. rsc.org For example, a bicyclic ketone can be used as a source of carbanions in a base-catalyzed ring transformation to generate complex aromatic structures in high yields. rsc.org Additionally, these scaffolds have been employed in the synthesis of oxygenated heterocyclic compounds. acs.org
The development of domino reactions has further enhanced the utility of these intermediates. nih.govresearchgate.net A domino reaction is a sequence of transformations that occurs in a single step, without the need to isolate intermediates. This approach can significantly improve the efficiency of a synthesis and reduce the amount of waste generated. For instance, a highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been achieved through an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.govresearchgate.net
| Synthetic Strategy | Description | Application Example |
| Ring Transformation | Base-catalyzed reaction of a bicyclic ketone to form a new ring system. | Synthesis of polycyclic aromatic systems. rsc.org |
| Domino Reaction | A multi-step reaction that occurs in a single pot. | Stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-ones. nih.govresearchgate.net |
| Organocatalysis | The use of small organic molecules as catalysts. | Asymmetric synthesis of bicyclic ketones. mdpi.com |
Future Methodological Advancements in the Chemistry of Bicyclic Ketones
The chemistry of bicyclic ketones is a rapidly evolving field, with new synthetic methods and applications being developed continuously. Future advancements are likely to focus on several key areas, including the development of more efficient and stereoselective catalytic systems, the exploration of novel reaction pathways, and the application of these scaffolds in new areas of science.
One promising area of research is the use of organocatalysis to control the stereochemistry of reactions involving bicyclic ketones. mdpi.com Organocatalysts are small organic molecules that can catalyze a wide range of transformations with high enantioselectivity. The development of new organocatalysts for the synthesis of bicyclic ketones could lead to more efficient and environmentally friendly synthetic routes. mdpi.com
Another area of interest is the development of new tandem and domino reactions for the construction of complex bicyclic systems. rsc.org These reactions can significantly shorten synthetic sequences and provide access to novel molecular architectures. The discovery of new cascade reactions will undoubtedly expand the synthetic utility of bicyclic ketones.
Finally, the application of bicyclic ketone scaffolds in materials science and other fields is an area of growing interest. The unique structural and electronic properties of these molecules make them attractive candidates for the development of new functional materials. For example, they could be used as building blocks for the synthesis of polymers with tailored properties or as components of molecular switches and sensors.
Q & A
Q. What safety protocols are critical when handling bicyclo[3.3.1]nonane derivatives?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during benzoylation).
- Waste Disposal : Neutralize acidic/basic residues before disposal. Safety data for analogs like 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol highlight risks of skin irritation (H315) and acute toxicity (H302) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
